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Abstract
Fobrepodacin disodium (formerly SPR720) is a novel, orally bioavailable ethyl urea

benzimidazole compound under investigation for the treatment of nontuberculous

mycobacterial (NTM) pulmonary disease. It is a phosphate prodrug that undergoes rapid in vivo

conversion to its active moiety, SPR719. The core mechanism of action of SPR719 is the

targeted inhibition of the bacterial DNA gyrase B (GyrB) subunit's ATPase activity. This

inhibition disrupts essential DNA replication and repair processes, leading to a bactericidal

effect against a range of mycobacterial species, including drug-resistant strains. This technical

guide provides a comprehensive overview of the mechanism of action of Fobrepodacin
disodium, supported by quantitative data, detailed experimental protocols, and visual

representations of the key pathways and workflows.

Introduction
Nontuberculous mycobacterial infections, particularly those affecting the pulmonary system,

present a significant and growing therapeutic challenge due to the intrinsic resistance of these

organisms to many standard antibiotics and the long duration of required treatment.

Fobrepodacin disodium represents a promising new class of antimycobacterial agents with a

novel mechanism of action that circumvents existing resistance pathways. This document

details the molecular interactions, biochemical effects, and cellular consequences of

Fobrepodacin disodium administration.
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Prodrug Activation and Chemical Structures
Fobrepodacin disodium is administered as a stable phosphate prodrug to enhance oral

bioavailability.[1] Following oral administration, it is rapidly converted in vivo to its active form,

SPR719, through enzymatic hydrolysis.[1]
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Figure 1: Prodrug activation of Fobrepodacin disodium to SPR719.

Molecular Mechanism of Action: Inhibition of DNA
Gyrase B
The primary molecular target of SPR719 is the ATPase domain of the bacterial DNA gyrase B

(GyrB) subunit.[1] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA

replication, transcription, and repair. It introduces negative supercoils into the DNA, a process

that requires the hydrolysis of ATP.

SPR719 acts as a competitive inhibitor at the ATP-binding site of GyrB, preventing the binding

of ATP and subsequent energy transduction required for the enzyme's catalytic activity. This

leads to the cessation of DNA supercoiling, resulting in the accumulation of DNA strand breaks

and ultimately, bacterial cell death.
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Figure 2: Signaling pathway of SPR719 inhibition of DNA gyrase.

Quantitative Data
In Vitro Activity of SPR719
The in vitro potency of SPR719 has been evaluated against a panel of clinically relevant

nontuberculous mycobacteria. The minimum inhibitory concentrations (MICs) required to inhibit

the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates are summarized below.
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Mycobacterial
Species

MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference

Mycobacterium avium

complex (MAC)
1.0 - 2.0 2.0 - 8.0 [2][3][4]

Mycobacterium

kansasii
0.06 - 0.125 0.125 - 0.25 [3][4]

Mycobacterium

abscessus
2.0 - 4.0 4.0 - 8.0 [2][3][4]

Mycobacterium

ulcerans
0.125 0.25 [5]

Mycobacterium

marinum
0.25 0.5 [5]

Mycobacterium

chimaera
1.0 2.0 [5]

Pharmacokinetic Properties of SPR719
Following oral administration of Fobrepodacin disodium, SPR719 exhibits favorable

pharmacokinetic properties for the treatment of pulmonary infections.

Parameter Value Reference

Median Tₘₐₓ (single dose) 2.8 - 8.0 hours [6]

Half-life (t₁/₂) 2.9 - 4.5 hours [6]

Plasma Protein Binding ~94% [1]

In Vivo Efficacy of Fobrepodacin Disodium
In a murine model of chronic Mycobacterium tuberculosis infection, oral administration of

Fobrepodacin disodium demonstrated a significant reduction in bacterial burden in the lungs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10485866/
https://pubmed.ncbi.nlm.nih.gov/33468478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097464/
https://pubmed.ncbi.nlm.nih.gov/33468478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10485866/
https://pubmed.ncbi.nlm.nih.gov/33468478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8341698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8341698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8341698/
https://www.benchchem.com/product/b12297940?utm_src=pdf-body
https://www.researchgate.net/publication/354425740_First-in-Human_Evaluation_of_the_Safety_Tolerability_and_Pharmacokinetics_of_SPR720_a_Novel_Oral_Bacterial_DNA_Gyrase_GyrB_Inhibitor_for_Mycobacterial_Infections
https://www.researchgate.net/publication/354425740_First-in-Human_Evaluation_of_the_Safety_Tolerability_and_Pharmacokinetics_of_SPR720_a_Novel_Oral_Bacterial_DNA_Gyrase_GyrB_Inhibitor_for_Mycobacterial_Infections
https://journals.asm.org/doi/10.1128/aac.01103-24
https://www.benchchem.com/product/b12297940?utm_src=pdf-body
https://www.benchchem.com/product/b12297940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12297940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing Regimen Outcome Reference

10, 30, 100 mg/kg; once daily

for 4 weeks

Dose-dependent reduction in

mycobacterial load
[7][8][9]

100 mg/kg; once daily for 8

weeks

Improved bactericidal activity

of other antimycobacterial

drugs

[7][8]

In a murine model of Mycobacterium avium subspecies hominissuis (MAH) infection, a 50

mg/kg once-daily oral dose of SPR720 was the most efficacious regimen, resulting in a

significant reduction in lung CFU.[10]

Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid

DNA by DNA gyrase.

Materials:

Relaxed pBR322 plasmid DNA

Mycobacterium tuberculosis DNA gyrase

Assay Buffer (5X): 50 mM HEPES.KOH (pH 7.9), 6 mM magnesium acetate, 4 mM DTT, 1

mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin

Dilution Buffer: 50 mM Tris.HCl (pH 7.9), 5 mM DTT, 30 % (w/v) glycerol

SPR719 (or other test compounds) dissolved in DMSO

Stop Solution: 2% SDS, 200 mM EDTA

1% Agarose gel in TAE buffer

Ethidium bromide staining solution
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Procedure:

On ice, prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and water.

Aliquot the reaction mixture into microcentrifuge tubes.

Add the test compound (SPR719) or DMSO (vehicle control) to the respective tubes.

Initiate the reaction by adding diluted M. tuberculosis DNA gyrase to each tube (except for

the negative control).

Incubate the reactions at 37°C for 30 minutes.

Stop the reaction by adding the stop solution.

Load the samples onto a 1% agarose gel and perform electrophoresis.

Stain the gel with ethidium bromide and visualize under UV light.

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percent

inhibition and calculate the IC₅₀ value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12297940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Reaction Mix
(Buffer, Relaxed Plasmid, H₂O)

Add SPR719 or DMSO

Add DNA Gyrase

Incubate at 37°C for 30 min

Add Stop Solution

Run on 1% Agarose Gel

Stain with EtBr and Visualize

Quantify Bands & Calculate IC₅₀

Click to download full resolution via product page

Figure 3: Workflow for DNA gyrase supercoiling inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination
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The broth microdilution method, according to the Clinical and Laboratory Standards Institute

(CLSI) guidelines (M24), is used to determine the MIC of SPR719 against mycobacteria.[2]

Materials:

Cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth

96-well microtiter plates

SPR719 stock solution

Mycobacterial inoculum, adjusted to a 0.5 McFarland standard

Incubator at 36°C with 75-80% humidity

Procedure:

Prepare serial two-fold dilutions of SPR719 in the appropriate broth in a 96-well plate.

Inoculate each well with the standardized mycobacterial suspension.

Include a growth control (no drug) and a sterility control (no bacteria).

Seal the plates and incubate at 36°C. Incubation times vary depending on the growth rate of

the mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria, >10 days for

slowly growing mycobacteria).[2]

The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible

growth of the organism.

Murine Model of Mycobacterial Infection for In Vivo
Efficacy Studies
Animal Model:

Six-week-old female BALB/c or C57BL/6 mice.[9]

Infection:
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Mice are infected via aerosol delivery with a standardized inoculum of Mycobacterium

tuberculosis (e.g., Erdman strain, ~3.24 Log₁₀ CFU).[11]

The infection is allowed to establish for a period of 3 weeks to create a chronic infection

model.[11]

Treatment:

Fobrepodacin disodium is administered by oral gavage at various doses (e.g., 10, 30, 100

mg/kg).[9]

Treatment is typically administered once daily, five days a week, for a duration of 4 to 8

weeks.[7][8][9]

Control groups include vehicle-treated and positive control (e.g., standard-of-care

antimycobacterial drugs) animals.

Outcome Assessment:

At the end of the treatment period, mice are euthanized.

Lungs and other relevant organs are aseptically removed and homogenized.

Serial dilutions of the homogenates are plated on appropriate agar (e.g., Middlebrook 7H11).

Colony-forming units (CFUs) are counted after incubation to determine the bacterial burden.

The efficacy of Fobrepodacin disodium is determined by comparing the log₁₀ CFU

reduction in treated groups to the vehicle control group.

Determination of Frequency of Resistance
This experiment quantifies the spontaneous mutation rate that confers resistance to SPR719.

Procedure:

Grow a culture of the mycobacterial strain to mid-log phase.
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Plate a high inoculum (10⁸-10⁹ CFU) onto Middlebrook 7H10 agar plates containing SPR719

at concentrations of 2x, 4x, and 8x the predetermined MIC.[12][13]

Incubate the plates at 37°C for a duration appropriate for the species (e.g., 3 weeks for M.

avium).[13]

Count the number of resistant colonies that emerge on the drug-containing plates.

Determine the total viable count by plating serial dilutions of the initial inoculum on drug-free

agar.

The frequency of resistance is calculated by dividing the number of resistant colonies by the

total viable count.

Putative resistant colonies are sub-cultured on drug-containing agar to confirm resistance,

and the MIC is re-determined.[12]

Conclusion
Fobrepodacin disodium is a promising oral antibacterial agent with a well-defined mechanism

of action. Its active moiety, SPR719, effectively inhibits the ATPase activity of the mycobacterial

DNA gyrase B subunit, a novel target for NTM infections. This targeted action results in potent

in vitro activity against a broad range of mycobacterial species and demonstrated efficacy in

preclinical in vivo models of infection. The data and protocols presented in this guide provide a

comprehensive technical foundation for researchers and drug development professionals

working on novel antimycobacterial therapies. The low propensity for the development of

resistance further supports the potential of Fobrepodacin disodium as a valuable new

treatment option for NTM pulmonary disease.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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